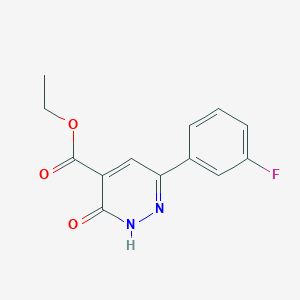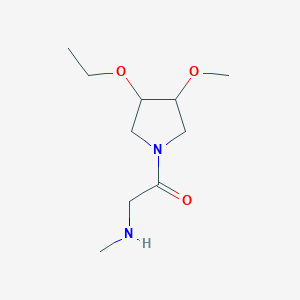
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Descripción general
Descripción
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a complex organic compound characterized by its pyrrolidinyl ring and various functional groups, including ethoxy, methoxy, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting with the formation of the pyrrolidinyl ring. Common synthetic routes include:
Nucleophilic Substitution: Reacting a suitable pyrrolidinyl precursor with ethyl iodide and methanol under basic conditions to introduce the ethoxy and methoxy groups.
Reduction: Converting a precursor containing a nitro group to the corresponding amine using reducing agents such as hydrogen in the presence of a catalyst.
Amination: Introducing the methylamino group through reductive amination of a ketone precursor with methylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The pyrrolidinyl ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of ethoxy and methoxy aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidinyl derivatives.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
1-(3-Hydroxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one: Similar structure but with a hydroxyl group instead of an ethoxy group.
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness: 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(3-ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-9-7-12(6-8(9)14-3)10(13)5-11-2/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLFSMRUYUFYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


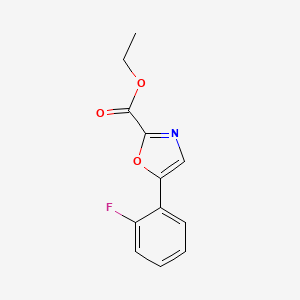
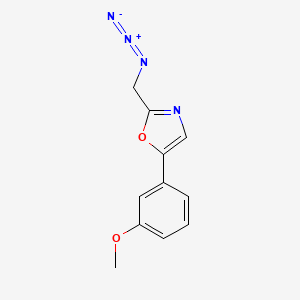
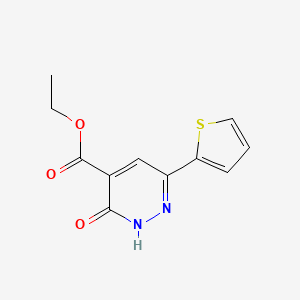

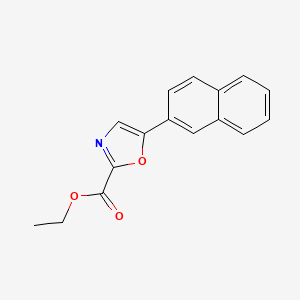
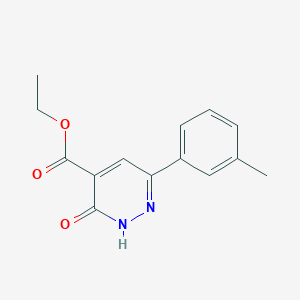
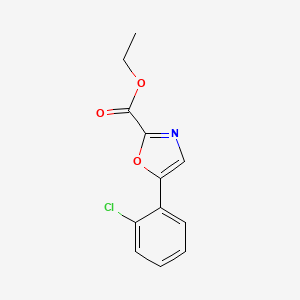
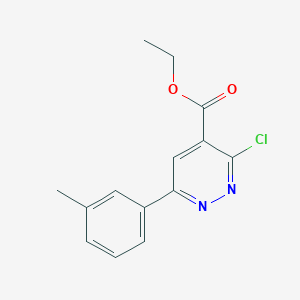
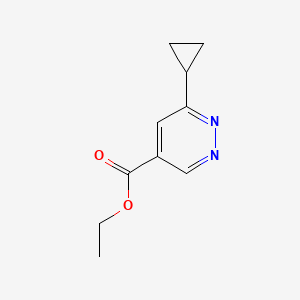
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
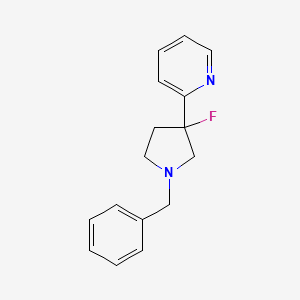
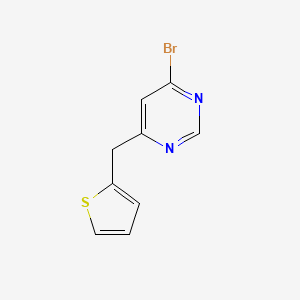
![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)
